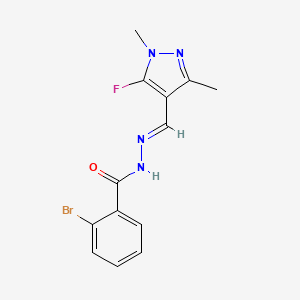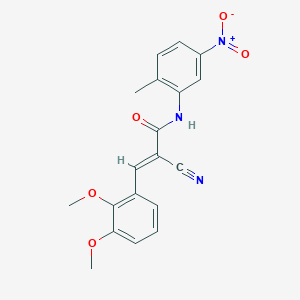![molecular formula C19H16F3N5OS B10914047 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10914047.png)
1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~5~-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~5~-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~5~-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could result in derivatives with different functional groups .
Scientific Research Applications
1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~5~-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~5~-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Another pyrazole derivative with a boronic acid group.
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate: A pyrazole derivative with different substituents.
Uniqueness
1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~5~-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE stands out due to its combination of a pyrazole ring, a thienopyrazole core, and a trifluoromethyl group, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C19H16F3N5OS |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
1-methyl-N-[(2-methylpyrazol-3-yl)methyl]-N-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H16F3N5OS/c1-25-13(8-9-23-25)11-27(12-6-4-3-5-7-12)17(28)15-10-14-16(19(20,21)22)24-26(2)18(14)29-15/h3-10H,11H2,1-2H3 |
InChI Key |
OXDUHXQCTJAIQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN(C2=CC=CC=C2)C(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-diamino-N-[3,5-bis(trifluoromethyl)phenyl]-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10913979.png)
![methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10913985.png)
![N-(3,4-dichlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10913990.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B10913996.png)
![5-[(2-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B10914002.png)

![methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10914009.png)
![N,1,3-trimethyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10914010.png)

![5-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10914030.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10914039.png)
![N-(4-chlorophenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914054.png)
![1-(2-methoxyethyl)-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914062.png)
